
Méthocarbamol
Vue d'ensemble
Description
Le méthocarbamol est un relaxant musculaire à action centrale utilisé pour traiter les affections musculo-squelettiques aiguës et douloureuses. Il a été développé dans les années 1950 et est souvent utilisé en association avec le repos, la physiothérapie et d'autres traitements pour soulager l'inconfort lié aux spasmes musculaires . Le this compound est disponible sous forme orale et injectable et est connu pour son action relativement rapide .
Mécanisme D'action
Target of Action
Methocarbamol is a centrally acting muscle relaxant .
Mode of Action
Methocarbamol’s mode of action is thought to be dependent on its CNS depressant activity . It has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells .
Biochemical Pathways
It is suggested that methocarbamol may work by altering nerve signals in the brain and spinal cord that usually turn on your muscles .
Pharmacokinetics
Methocarbamol is rapidly and almost completely absorbed following oral administration . The mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . The plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg in healthy individuals . These properties influence the bioavailability of methocarbamol and its therapeutic effects.
Result of Action
The primary result of methocarbamol’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . By acting as a CNS depressant and muscle relaxant, methocarbamol helps to alleviate muscle spasms and associated pain .
Action Environment
The action, efficacy, and stability of methocarbamol can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual metabolic differences can all impact the effectiveness of methocarbamol . .
Applications De Recherche Scientifique
Clinical Applications
1. Treatment of Acute Low Back Pain
Methocarbamol has been extensively studied for its effectiveness in managing acute low back pain (ALBP). A systematic review indicated that patients receiving methocarbamol exhibited significant improvements in pain scores and functional outcomes compared to those receiving placebo or alternative treatments .
Study | Sample Size | Pain Reduction (VAS) | Functional Improvement (BPFS) |
---|---|---|---|
Friedman et al. | 100 | 3.66 ± 3.17 vs. 1.84 ± 1.53 (P < 0.001) | 19.44 ± 8.66 vs. 4.75 ± 4.35 (P < 0.001) |
Randomized Controlled Trial | 202 | 44% achieved complete pain relief | Significant improvement in mobility measures |
2. Efficacy in Orthopedic Conditions
Methocarbamol has shown utility in orthopedic settings, particularly for patients with acute conditions such as herniated discs and postoperative recovery . In a study involving 58 patients with orthopedic issues, methocarbamol provided prompt relief from pain, facilitating recovery and treatment processes.
3. Postoperative Pain Management
Research comparing methocarbamol to nefopam indicated that methocarbamol was superior in reducing postoperative pain at various time intervals post-surgery .
Time Interval | Methocarbamol VAS Score | Nefopam VAS Score |
---|---|---|
1 hour | 3.58 | 5.31 |
6 hours | 4.82 | 5.53 |
12 hours | 3.07 | 4.71 |
Case Studies
Case Study: Acute Low Back Pain Management
A randomized double-blind study evaluated the effectiveness of methocarbamol in patients with acute low back pain associated with muscle spasms . Patients treated with methocarbamol reported higher rates of pain relief and improved mobility compared to those receiving placebo.
Case Study: Orthopedic Procedures
In a clinical setting, methocarbamol was used effectively to reduce dislocated shoulders without anesthesia and to manipulate spastic feet, demonstrating its utility in acute orthopedic interventions .
Safety and Side Effects
While methocarbamol is generally well-tolerated, some adverse effects such as dizziness and somnolence have been reported . The incidence of side effects is relatively low compared to other muscle relaxants, making it a favorable option for many patients.
Analyse Biochimique
Biochemical Properties
Methocarbamol’s role in biochemical reactions is primarily as a CNS depressant. It does not have a direct effect on the contractile mechanism of striated muscle, nerve fibers, or the motor endplate .
Cellular Effects
Methocarbamol works by slowing activity in the nervous system, allowing the body to relax . It has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells .
Molecular Mechanism
The mechanism of action of Methocarbamol is thought to be dependent on its CNS depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Temporal Effects in Laboratory Settings
The effects of Methocarbamol begin within half an hour of administration . The effects only last for about 8 hours in small animals, which is why it is often given three times per day .
Dosage Effects in Animal Models
In dogs, cats, and horses, Methocarbamol is indicated as adjunct therapy for acute inflammatory and traumatic conditions of skeletal muscle and to reduce muscle spasms . Overdose can cause sedation, weakness, and dizziness .
Metabolic Pathways
Methocarbamol is metabolized in the liver via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates . The clearance of Methocarbamol is significantly impaired in patients with renal and hepatic disease .
Transport and Distribution
It is known that Methocarbamol is a CNS depressant, and it likely works in the brain to relax the nerves that usually turn on your muscles .
Subcellular Localization
As a CNS depressant, it is likely that Methocarbamol primarily acts in the brain and spinal cord
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le méthocarbamol peut être synthétisé par réaction de l'éther 2,3-époxypropyl-2-méthoxyphénylique avec du dioxyde de carbone dans des conditions spécifiques. La réaction est effectuée dans un solvant inerte à une pression de 4 000 à 10 000 hPa de dioxyde de carbone et à une température comprise entre 110 et 160 degrés Celsius. Le produit intermédiaire, la 4-(o-méthoxyphénoxy)-méthyl-2-oxo-dioxolone, est ensuite mis à réagir avec l'ammoniac pour obtenir le this compound .
Méthodes de production industrielle
La production industrielle du this compound implique la réaction du gaïacol avec le 3-chloro-1,2-propanediol, suivie de la substitution du groupe hydroxyle par du chlore à l'aide de phosgène. Le dérivé chloré résultant est ensuite mis à réagir avec l'ammoniac pour produire le this compound .
Analyse Des Réactions Chimiques
Types de réactions
Le méthocarbamol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits de dégradation.
Réduction : Les réactions de réduction impliquant le this compound sont moins fréquentes mais peuvent se produire dans certaines conditions.
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant les groupes hydroxyle et méthoxy.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme le phosgène et l'ammoniac sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers produits de dégradation et intermédiaires, tels que le gaïacol et ses dérivés .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études sur les relaxants musculaires et leurs propriétés chimiques.
Biologie : Etudié pour ses effets sur les cellules musculaires et les voies neuronales.
Médecine : Largement utilisé en milieu clinique pour traiter les spasmes musculaires et les affections associées.
Industrie : Utilisé dans la formulation de produits pharmaceutiques, en particulier en association avec d'autres analgésiques.
Mécanisme d'action
Le mécanisme d'action du this compound n'est pas entièrement compris, mais il est considéré comme un dépresseur du système nerveux central. Il fonctionne probablement en inhibant les activités de conduction neuronale dans le système nerveux central, réduisant les spasmes musculaires sans affecter directement les muscles . Le this compound peut également bloquer les canaux sodiques dans les muscles, prolongeant leur relaxation .
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclobenzaprine : Un autre relaxant musculaire utilisé pour des indications similaires.
Tizanidine : Utilisé pour soulager les spasmes musculaires mais a une durée d'action plus courte et peut provoquer une sédation importante.
Unicité
Le méthocarbamol est unique en raison de son action relativement rapide et de ses effets sédatifs plus faibles que ceux d'autres relaxants musculaires comme la cyclobenzaprine et la tizanidine . Il est également disponible sous forme orale et injectable, ce qui offre une flexibilité d'administration .
Activité Biologique
Methocarbamol is a centrally acting muscle relaxant commonly used in the treatment of muscle spasms and pain associated with musculoskeletal conditions. Its biological activity is characterized by its effects on the central nervous system (CNS) and its interactions with various physiological pathways. This article explores the pharmacodynamics, efficacy in clinical applications, and relevant case studies to provide a comprehensive understanding of methocarbamol's biological activity.
The exact mechanism of action of methocarbamol remains largely unknown, but it is believed to involve several key processes:
- CNS Depressant Activity : Methocarbamol exhibits CNS depressant effects, which may contribute to its muscle relaxant properties. It is thought to block spinal polysynaptic reflexes and decrease nerve transmission in both spinal and supraspinal pathways .
- Muscle Fiber Interaction : Unlike local anesthetics, methocarbamol does not directly affect muscle fiber contraction or motor end plates. Instead, it prolongs the refractory period of muscle cells, thereby modulating muscle activity indirectly .
- Animal Studies : Research indicates that methocarbamol can prevent convulsions induced by electric shock in animal models, further supporting its role as a CNS depressant .
Pharmacokinetics
Understanding the pharmacokinetics of methocarbamol is essential for optimizing its use in clinical settings:
- Absorption : Methocarbamol is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2 hours post-administration .
- Distribution : It demonstrates moderate plasma protein binding (46%-50%) and is distributed throughout the body tissues .
- Metabolism : The drug undergoes metabolic processes primarily through dealkylation and hydroxylation, followed by conjugation .
Clinical Efficacy
Methocarbamol has been evaluated in various clinical scenarios, particularly for managing acute pain and muscle spasms:
Case Studies and Research Findings
-
Post-operative Pain Management :
A study comparing methocarbamol with nefopam for post-operative pain management revealed that patients receiving methocarbamol reported significantly lower Visual Analog Scale (VAS) scores at multiple time points (1 hour, 6 hours, and 12 hours post-surgery). The mean VAS scores were 3.58 for methocarbamol versus 5.31 for nefopam at one hour, indicating superior efficacy in pain relief (p < 0.001) .Time Post-Operation Methocarbamol VAS Score Nefopam VAS Score 1 hour 3.58 5.31 6 hours 4.82 5.53 12 hours 3.07 4.71 -
Orthopedic Conditions :
In a cohort of patients with acute orthopedic conditions, methocarbamol was administered at an average dose of 6 grams per day. Patients experienced prompt pain relief, facilitating recovery processes without significant side effects . -
Acute Low Back Pain :
A systematic review indicated that methocarbamol improved pain outcomes in patients with acute low back pain after one week of treatment compared to control groups receiving other medications like orphenadrine or placebo . The study involved a total of 405 patients. -
Traumatic Injury :
A retrospective study assessing the impact of methocarbamol on pain after traumatic injuries found no significant improvement in pain scores during the first three days post-injury when compared to controls . This suggests limited efficacy in acute settings.
Side Effects
While generally well-tolerated, some side effects associated with methocarbamol include:
Propriétés
IUPAC Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023286 | |
Record name | Methocarbamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methocarbamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L | |
Record name | SID855587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Methocarbamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHOCARBAMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methocarbamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of methocarbamol is thought to be dependant on its central nervous system depressant activity. This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells. Methocarbamol has been found to have no effect on contraction of muscle fibres, motor end plates, or nerve fibres., Precise mechanism of action has not been determined. These agents act in the central nervous system (CNS) rather than directly on skeletal muscle. Several of these medications have been shown to depress polysynaptic reflexes preferentially. The muscle relaxant effects of most of these agents may be related to their CNS depressant (sedative) effects. /Skeletal Muscle Relaxants/ | |
Record name | Methocarbamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHOCARBAMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from benzene | |
CAS No. |
532-03-6 | |
Record name | Methocarbamol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methocarbamol [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methocarbamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | methocarbamol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methocarbamol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediol, 3-(2-methoxyphenoxy)-, 1-carbamate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methocarbamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methocarbamol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOCARBAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/125OD7737X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHOCARBAMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methocarbamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92-94 °C, 93 °C | |
Record name | Methocarbamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHOCARBAMOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methocarbamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.